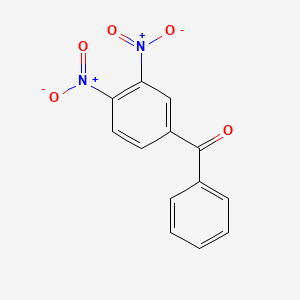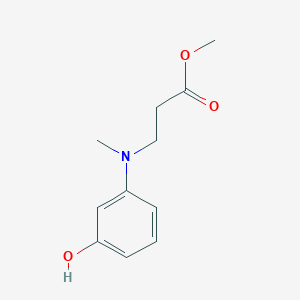
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxyphenyl group, a methyl group, and a beta-alanine methyl ester moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester typically involves the reaction of 3-hydroxybenzaldehyde with N-methyl-beta-alanine in the presence of a suitable esterification agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or hydrochloric acid, and a solvent like methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, ethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds or other interactions with active sites, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine: Lacks the ester group, leading to different reactivity and applications.
N-(3-Hydroxyphenyl)-N-methyl-glycine Methyl Ester: Similar structure but with a glycine moiety instead of beta-alanine, affecting its chemical properties and biological activities.
N-(4-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester: The hydroxy group is positioned differently, leading to variations in reactivity and interactions.
Uniqueness
N-(3-Hydroxyphenyl)-N-methyl-beta-alanine Methyl Ester is unique due to the specific positioning of the hydroxy group and the presence of the beta-alanine methyl ester moiety. These structural features confer distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
methyl 3-(3-hydroxy-N-methylanilino)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-12(7-6-11(14)15-2)9-4-3-5-10(13)8-9/h3-5,8,13H,6-7H2,1-2H3 |
Clé InChI |
DOIHCDACELRCLO-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC(=O)OC)C1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


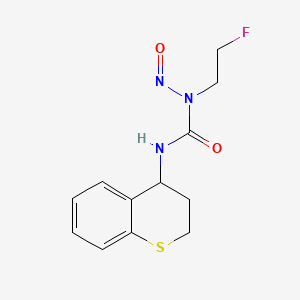
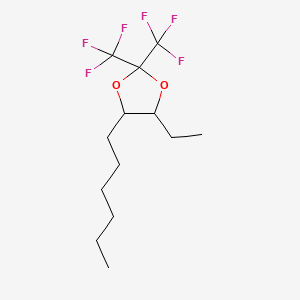

![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)

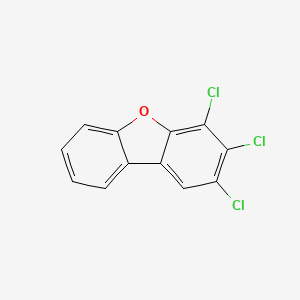

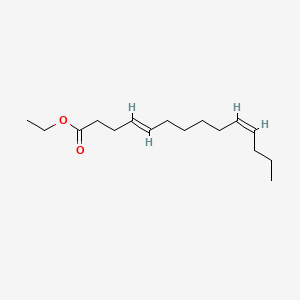
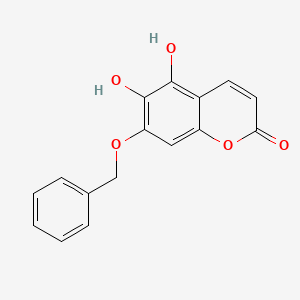
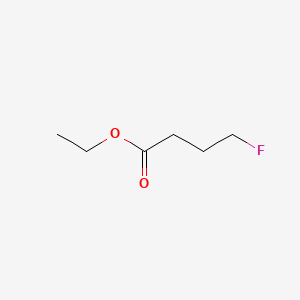
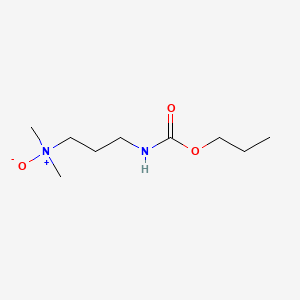
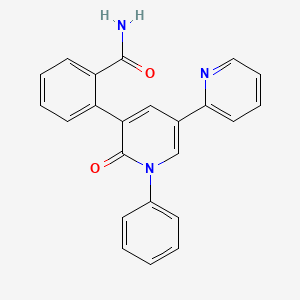
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
